Benzyl 4-iodobenzoate

Descripción general

Descripción

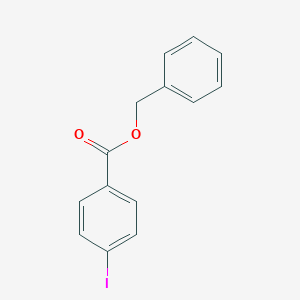

Benzyl 4-iodobenzoate is an organic compound with the molecular formula C₁₄H₁₁IO₂. It features a central benzoate core with two substituents: an iodine atom at the 4-position and a benzyl group attached to the carboxyl group. This compound is known for its applications in organic synthesis and as a building block in the preparation of more complex molecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Benzyl 4-iodobenzoate can be synthesized through the esterification of 4-iodobenzoic acid with benzyl bromide. The reaction typically involves the use of a base such as potassium carbonate in a solvent like dry dimethylformamide (DMF). The reaction mixture is stirred at room temperature under a nitrogen atmosphere for several hours .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.

Oxidation and Reduction: The benzoate core can participate in oxidation and reduction reactions, although these are less common for this specific compound.

Coupling Reactions: It can act as a ligand in the formation of metal complexes, such as copper paddlewheel complexes.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used under mild conditions.

Coupling Reactions: Copper salts and appropriate ligands are used under inert atmospheres.

Major Products:

Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, or other substituted benzoates.

Metal Complexes: Formation of stable metal-organic frameworks or coordination complexes.

Aplicaciones Científicas De Investigación

Organic Synthesis

Benzyl 4-iodobenzoate serves as a versatile building block in organic synthesis. It can undergo nucleophilic substitution reactions, where the iodine atom is replaced by various nucleophiles, facilitating the formation of diverse derivatives.

- Reactions :

- Nucleophilic Substitution : Utilizes reagents like sodium azide or potassium thiocyanate.

- Coupling Reactions : Acts as a ligand in metal complex formation, such as copper paddlewheel complexes.

Medicinal Chemistry

Research has indicated potential biological activities associated with this compound, including antimicrobial and anticancer properties.

-

Antimicrobial Activity : Studies show that this compound exhibits antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli.

Compound Bacterial Strain Zone of Inhibition (mm) This compound Staphylococcus aureus 15 Escherichia coli 12 - Anticancer Activity : In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines (e.g., MCF-7 and A549) by activating caspase pathways.

Case Study: Apoptosis Induction in Cancer Cells

A study revealed that treatment with this compound led to:

- Increased expression of pro-apoptotic factors.

- Decreased expression of anti-apoptotic proteins.

- Activation of caspase-3 and caspase-9 pathways.

Materials Science

This compound is utilized in crystal engineering due to its ability to form halogen bonds. This property aids in the design of supramolecular structures, which are essential for developing new materials with specific properties.

Mecanismo De Acción

The mechanism by which Benzyl 4-iodobenzoate exerts its effects is primarily through its ability to participate in halogen bonding and π-stacking interactions. These interactions can influence the stability and reactivity of the compound in various chemical environments. The iodine atom acts as a halogen bond donor, while the aromatic rings can engage in π-stacking, facilitating the formation of complex molecular structures.

Comparación Con Compuestos Similares

4-Iodobenzoic Acid: Shares the iodine substituent but lacks the benzyl ester group, making it less versatile in esterification reactions.

Benzyl Benzoate: Lacks the iodine substituent, making it less reactive in halogen bonding interactions.

Uniqueness: Benzyl 4-iodobenzoate’s unique combination of a benzoate core, iodine substituent, and benzyl ester group allows it to participate in a wide range of chemical reactions and interactions, making it a valuable compound in both research and industrial applications.

Actividad Biológica

Benzyl 4-iodobenzoate is an organic compound with the molecular formula CHIO. It has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and antiparasitic properties. This article compiles and synthesizes findings from various studies to elucidate the compound's biological activity.

Chemical Structure and Properties

This compound features a benzene ring substituted with an iodine atom and a benzoate moiety. The presence of the iodine atom is significant as it often enhances the biological activity of organic compounds by influencing their interaction with biological targets.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. In a study assessing various iodinated benzoate derivatives, it was found that compounds with iodine substituents exhibited enhanced antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of this compound

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | 15 |

| Escherichia coli | 12 | |

| Pseudomonas aeruginosa | 10 |

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. It was shown to induce apoptosis in cancer cell lines through the activation of caspase pathways. Specifically, research demonstrated that treatment with this compound resulted in significant cell death in breast cancer (MCF-7) and lung cancer (A549) cell lines, suggesting its potential as a chemotherapeutic agent .

Case Study: Apoptosis Induction in Cancer Cells

In vitro studies revealed that this compound treatment led to:

- Increased expression of pro-apoptotic factors.

- Decreased expression of anti-apoptotic proteins.

- Activation of caspase-3 and caspase-9 pathways.

Antiparasitic Activity

This compound has also been evaluated for its antiparasitic activities. In a comparative study with other benzoate derivatives, it demonstrated notable efficacy against Trypanosoma cruzi, the causative agent of Chagas disease. The compound exhibited a dose-dependent reduction in parasite viability, highlighting its potential as a lead compound for antiparasitic drug development .

Table 2: Antiparasitic Efficacy of this compound

| Concentration (µM) | % Parasite Viability |

|---|---|

| 1 | 85 |

| 5 | 65 |

| 10 | 40 |

The biological activities of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to apoptosis.

- Inhibition of Key Enzymes : It may inhibit specific enzymes critical for parasite survival and proliferation.

- DNA Damage : The iodine substituent may facilitate DNA intercalation, disrupting replication processes in cancer cells.

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (SNAr) Reactions

The iodine atom at the para position undergoes substitution with various nucleophiles under mild conditions. Key reactions include:

Table 1: Representative SNAr Reactions of Benzyl 4-Iodobenzoate

*Transesterification occurs under basic conditions, replacing the benzyl group with methyl.

Mechanistic Insight :

The reaction proceeds via a two-step mechanism:

-

Iodine activation : The electron-withdrawing ester group enhances the electrophilicity of the aromatic ring, facilitating attack by nucleophiles.

-

Nucleophilic displacement : The iodine leaving group is replaced by the nucleophile (e.g., N₃⁻, SCN⁻), forming stable substitution products.

Transition Metal-Catalyzed Coupling Reactions

The iodine atom participates in cross-coupling reactions, enabling C–C and C–heteroatom bond formation:

Ullmann-Type Coupling

-

Reagents : CuI, 1,10-phenanthroline, K₃PO₄

-

Conditions : DMSO, 110°C, 24 h

Suzuki-Miyaura Coupling

-

Reagents : Pd(PPh₃)₄, arylboronic acid, Na₂CO₃

-

Conditions : DME/H₂O, 80°C, 12 h

Example :

this compound + Phenylboronic acid → Benzyl 4-biphenylbenzoate .

Transesterification

-

Reagents : Alcohol (e.g., MeOH, EtOH), acid/base catalyst

-

Conditions : Reflux, 6–12 h

-

Product : Alkyl 4-iodobenzoates (e.g., methyl, ethyl esters) .

Hydrolysis

-

Acidic Hydrolysis : HCl (6M), reflux → 4-Iodobenzoic acid (95% yield) .

-

Basic Hydrolysis : NaOH (2M), RT → Sodium 4-iodobenzoate.

Halogen Bonding in Supramolecular Chemistry

The iodine atom acts as a halogen bond donor, forming stable complexes with electron-rich species:

Table 2: Halogen-Bonded Complexes

| Electron Donor | Application | Bond Length (Å) | Source |

|---|---|---|---|

| Pyridine | Crystal engineering | 2.98–3.12 | |

| Triphenylphosphine | Catalysis | 3.05 |

These interactions are critical in designing metal-organic frameworks (MOFs) and catalysts.

Biological Activity Through Derived Compounds

This compound serves as a precursor to bioactive molecules:

Propiedades

IUPAC Name |

benzyl 4-iodobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11IO2/c15-13-8-6-12(7-9-13)14(16)17-10-11-4-2-1-3-5-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSSYFJWOCVCQJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30623943 | |

| Record name | Benzyl 4-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30623943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136618-42-3 | |

| Record name | Benzyl 4-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30623943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl 4-iodobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.